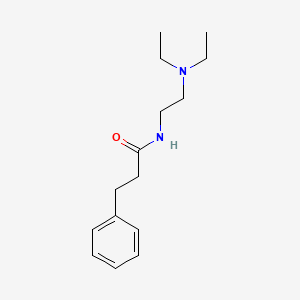![molecular formula C8H7N3 B13794482 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) CAS No. 780763-66-8](/img/structure/B13794482.png)
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is a heterocyclic compound that belongs to the triazoloazepine family This compound is characterized by a fused ring structure that includes a triazole ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) typically involves the reaction of N-alkyl/aryl-N’-(4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in the presence of triethylamine (TEA) in refluxing 1,4-dioxane . This method allows for the formation of the triazoloazepine ring system under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazoloazepine ring.
Scientific Research Applications
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Methano-1H-cyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine (9CI)
- Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is unique due to its specific ring structure and the presence of both triazole and azepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
780763-66-8 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2,4,5-triazatricyclo[5.3.1.02,6]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-6-4-7(3-1)11-5-9-10-8(6)11/h1-3,5,10H,4H2 |
InChI Key |
JYTYJUIHMIBYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3NN=CN3C1=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)




![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)






![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
